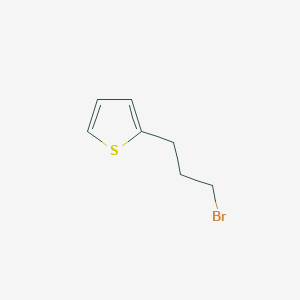

2-(3-Bromopropyl)thiophene

Description

Significance in Contemporary Organic Chemistry

2-(3-Bromopropyl)thiophene holds considerable importance in modern organic synthesis due to its dual reactivity. The thiophene (B33073) ring, an electron-rich aromatic system, is a prevalent motif in numerous biologically active compounds and functional materials. The presence of the sulfur heteroatom imparts distinct electronic properties and provides a site for further chemical modification. Simultaneously, the terminal bromine atom on the propyl chain serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic substitution and coupling reactions. This bifunctional nature allows chemists to introduce diverse functionalities, making it a valuable precursor for creating new molecules with specific, desired properties. smolecule.com

Role as a Versatile Chemical Synthon

The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a way that facilitates the synthesis of a target molecule. This compound exemplifies this concept perfectly. researchgate.netacs.org The reactive carbon-bromine bond allows for its use as an electrophile in reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions. This enables the straightforward introduction of the 2-thienylpropyl moiety into larger molecular frameworks.

Furthermore, the thiophene ring itself can participate in various reactions, including electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the heterocyclic core. This adaptability makes this compound a cornerstone in the construction of complex molecular architectures, from pharmaceutical intermediates to the building blocks of advanced materials. smolecule.com

Overview of Research Trajectories and Interdisciplinary Relevance

Research involving this compound is expanding beyond traditional organic synthesis and into interdisciplinary fields. researchgate.netresearchgate.net In materials science, the compound is a key precursor for the synthesis of thiophene-based polymers. These polymers are of significant interest for their unique electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and solar cells. smolecule.com The ability to modify the side chain of the thiophene monomer allows for fine-tuning of the resulting polymer's properties, such as solubility and processability.

In medicinal chemistry, the thiophene nucleus is a well-established pharmacophore found in numerous approved drugs. smolecule.com The versatility of this compound allows for the synthesis of diverse libraries of thiophene derivatives for biological screening, accelerating the discovery of new therapeutic agents. smolecule.comsmolecule.com The ongoing exploration of this compound's reactivity and applications highlights its growing importance at the intersection of chemistry, materials science, and pharmacology.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZJZOAVHSPESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromopropyl Thiophene and Analogous Structures

Established Synthetic Pathways

The primary routes for synthesizing 2-(3-bromopropyl)thiophene involve established reactions that are well-documented in organic chemistry literature. These pathways can be broadly categorized into two main approaches: functionalization of the thiophene (B33073) ring and construction of the bromopropyl side chain.

Functionalization of the Thiophene Ring

This approach begins with a thiophene or a substituted thiophene precursor, and the desired bromopropyl group is introduced through a series of reactions.

Direct bromination of thiophene is a common method to introduce a bromine atom onto the ring, which can then be further manipulated. Thiophene is highly reactive towards electrophilic substitution, and halogenation occurs readily. iust.ac.ir Bromination can be achieved using various reagents, with N-bromosuccinimide (NBS) being a popular choice for its selectivity. researchgate.netnih.gov The reaction conditions, such as the solvent and temperature, can be controlled to favor the desired isomer. researchgate.net For instance, bromination of thiophene derivatives with NBS in concentrated solutions of acetic acid at room temperature shows high regioselectivity for the 2-position. researchgate.net

Controlling the degree of bromination is crucial. A method has been developed to control the bromination degree of thiophene derivatives by adjusting the molar ratio of a lithium source and bromine, allowing for the selective production of mono- or di-brominated products. google.com

| Reagent | Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Acetic Acid, Room Temperature | High for 2-position | researchgate.net |

| Bromine/Lithium Source | Controlled Molar Ratio | Mono- or Di-bromination | google.com |

| Ultrasonic Irradiation with NBS | Varies with solvent | Positions adjacent to sulfur | researchgate.net |

Alkylation reactions introduce the propyl side chain onto the thiophene ring. Friedel-Crafts alkylation is a classic method, though it can be prone to side reactions and rearrangements. iust.ac.ir A more controlled approach involves the use of organometallic reagents. For example, 2-lithiothiophene, generated by treating thiophene with a strong base like n-butyllithium, can react with an appropriate electrophile like 1,3-dibromopropane (B121459) to form the desired product. researchgate.net

Transition-metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts, offer a versatile and efficient route for alkylation. smolecule.com These methods allow for the coupling of a thiophene derivative (e.g., a bromothiophene) with an alkyl partner.

Construction of the Bromopropyl Side Chain

An alternative strategy involves starting with a thiophene derivative that already contains a functional group that can be elaborated into the bromopropyl side chain.

A straightforward method involves the reaction of a thiophene-based nucleophile with 1,3-dibromopropane. researchgate.netabertay.ac.uk For example, the lithium salt of thiophene can react with an excess of 1,3-dibromopropane, where one bromine atom undergoes nucleophilic substitution to form the C-C bond, leaving the other bromine atom intact on the propyl chain. researchgate.net This method is efficient for creating the desired carbon skeleton and introducing the terminal bromine in a single step.

| Thiophene Intermediate | Reagent | Product | Reference |

| 2-Lithiothiophene | 1,3-Dibromopropane | This compound | researchgate.net |

| 2-Thienylmagnesium bromide | 1,3-Dibromopropane | This compound | smolecule.com |

This approach starts with a thiophene derivative containing a shorter side chain, which is then elongated and subsequently halogenated. For instance, 2-(2-thienyl)ethanol can be synthesized and then converted to the corresponding bromide. acs.org A common method for this conversion is treatment with phosphorus tribromide (PBr₃). acs.orgchemrxiv.org

Another example involves starting with 3-formylthiophene, which can undergo a Wittig reaction to introduce a two-carbon extension, followed by reduction and subsequent bromination to yield 3-(3-bromopropyl)thiophene. acs.org This multi-step process allows for precise control over the side chain's structure.

Advanced Synthetic Approaches

Modern organic synthesis has seen a shift towards more efficient and selective methods. For the synthesis of this compound and its analogs, advanced approaches primarily involve the use of transition-metal catalysis, which offers significant advantages over classical methods.

Catalytic Systems in Bromopropylthiophene Synthesis

Catalytic systems are instrumental in the synthesis of functionalized thiophenes. They facilitate reactions with high efficiency and selectivity, often under milder conditions than stoichiometric reagents.

Palladium catalysts are widely employed in the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org In the context of synthesizing thiophene derivatives, palladium-catalyzed cross-coupling reactions are particularly prominent. smolecule.combeilstein-journals.org For instance, the Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, can be adapted for the synthesis of cyclopropylthiophenes using a palladium(II) acetate (B1210297) catalyst with an SPhos ligand. mdpi.com This method has demonstrated high yields (69-93%) with low catalyst loading (0.25–1 mol% Pd(OAc)2 and 0.5–2 mol% SPhos). mdpi.com

Another significant palladium-catalyzed method is the Catellani reaction, which allows for a domino ortho-alkylation/direct arylation process. acs.org This strategy has been utilized to synthesize polycyclic thiophene-based heterocycles from aryl iodides and 3-(bromoalkyl)thiophenes. acs.org Furthermore, a palladium-catalyzed Catellani-type [2+2+2] annulation reaction involving aryl iodides, bromothiophenes, and norbornadiene provides a pathway to thiophene-fused polyaromatics. nih.gov Research has also shown that thiophene-containing Schiff bases can successfully undergo Suzuki coupling reactions with non-hydrolytic products being obtained. mdpi.com

A summary of palladium-catalyzed reactions for thiophene derivatives is presented below:

| Reaction Type | Catalyst System | Substrates | Product Type | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | 69-93 | mdpi.com |

| Catellani Reaction | Pd(OAc)₂, PPh₃ | 3-(Bromoalkyl)thiophenes, Aryl iodides | Polycyclic thiophenes | - | acs.org |

| Catellani-type Annulation | Palladium catalyst | Aryl iodides, Bromothiophenes, Norbornadiene | Thiophene-fused polyaromatics | - | nih.gov |

| Suzuki Coupling | Palladium(0) catalyst | Thiophene-containing Schiff bases | Biaryl compounds | - | mdpi.com |

This table summarizes various palladium-catalyzed reactions for the synthesis of thiophene derivatives, highlighting the catalyst system, substrates, product type, and reported yields.

Copper-based catalytic systems have emerged as a cost-effective and efficient alternative to palladium for certain transformations. rsc.orgrsc.orgresearchgate.net Copper catalysts are effective in promoting the formation of carbon-sulfur bonds, which is crucial for the synthesis of thiophene-containing heterocycles. rsc.orgrsc.org For example, a copper-catalyzed domino process has been developed for the synthesis of 2-acyldihydrobenzo[b]thiophenes and 2-acylbenzo[b]thiophenes from 2-iodoketones using xanthate as a sulfur surrogate. rsc.org This method can be extended to the synthesis of multi-substituted benzo[b]thiophenes through a radical cyclization pathway. rsc.org

Additionally, copper-catalyzed reactions have been employed for the synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes, which have potential applications as optoelectronic materials due to their solid emissions. researchgate.net

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste and energy consumption.

Performing reactions without a solvent, or in the presence of a solid support, can significantly reduce the environmental impact of a chemical process. researchgate.netnih.gov A solvent-free, microwave-assisted Suzuki coupling reaction has been developed for the synthesis of thiophene oligomers. researchgate.netnih.gov This method utilizes aluminum oxide as a solid support and allows for rapid optimization of reaction conditions, leading to the efficient preparation of highly pure products. researchgate.netnih.gov For example, quaterthiophene was synthesized in 6 minutes with a 65% yield, and quinquethiophene was obtained in 11 minutes with a 74% yield. researchgate.net Another example is the synthesis of 2-amino-3-aryl-5-substituted thiophenes using KF-Al2O3 as a catalyst under solvent-free microwave irradiation. researchgate.net

Microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates and improving yields. researchgate.netnih.govrsc.orgmdpi.com The application of microwave energy can lead to rapid heating and localized superheating, which can enhance the efficiency of catalytic reactions. mdpi.com

Microwave-assisted synthesis has been successfully applied to the Suzuki coupling of thienyl boronic acids with thienyl bromides, providing a rapid and general route to soluble thiophene oligomers. researchgate.netnih.gov However, the use of microwaves is not always beneficial; in the coupling of thienyl rings to thienyl-S,S-dioxide moieties, it can lead to lower yields due to competing Diels-Alder reactions. researchgate.netnih.gov Microwave irradiation has also been used to synthesize 3-aminobenzo[b]thiophene scaffolds, which are precursors for various kinase inhibitors. rsc.org

A summary of microwave-assisted syntheses of thiophene derivatives is presented below:

| Reaction Type | Catalyst/Support | Conditions | Product Type | Yield (%) | Reference |

| Suzuki Coupling | Al₂O₃ | Solvent-free, Microwave | Thiophene oligomers | 65-74 | researchgate.netnih.gov |

| Aminothiophene Synthesis | KF-Al₂O₃ | Solvent-free, Microwave | 2-Amino-3-aryl-5-substituted thiophenes | - | researchgate.net |

| Aminobenzothiophene Synthesis | - | Microwave, 130 °C, DMSO | 3-Aminobenzo[b]thiophenes | 58-96 | rsc.org |

This table summarizes various microwave-assisted syntheses of thiophene derivatives, highlighting the reaction type, catalyst or support, conditions, product type, and reported yields.

Regioselective Synthesis and Isomer Control

The precise control of substituent placement on the thiophene ring, known as regioselectivity, is a critical consideration in the synthesis of this compound and its analogs. The electronic properties of the thiophene ring inherently favor substitution at the 2- and 5-positions (α-positions) over the 3- and 4-positions (β-positions). However, achieving high yields of a specific isomer, and preventing the formation of others, often requires carefully chosen synthetic strategies. Isomer control is paramount as different positional isomers can exhibit distinct physical, chemical, and biological properties. jst.go.jp

A common and effective method for the regioselective synthesis of 2-substituted thiophenes involves the use of organometallic reagents. The reaction of an alkyl or aryl halide with magnesium metal in a suitable ether solvent yields an alkylmagnesium halide, commonly known as a Grignard reagent. pressbooks.publibretexts.org In the case of thiophene, direct metallation using a strong base like n-butyllithium (n-BuLi) occurs preferentially at the C2 position due to the higher acidity of the α-protons. The resulting 2-lithiothiophene is a potent nucleophile that can then react with an appropriate electrophile, such as 1,3-dibromopropane, to furnish this compound with high regioselectivity.

Cross-coupling reactions catalyzed by transition metals, particularly nickel and palladium, are powerful tools for forging carbon-carbon bonds with excellent regiochemical control. The Kumada cross-coupling reaction, for instance, involves the coupling of a Grignard reagent with an organic halide in the presence of a nickel catalyst. jcu.edu.au This method is widely used for the preparation of alkylthiophenes. jcu.edu.au For example, 3-alkylthiophenes can be conveniently prepared by the Ni(dppp)Cl₂ catalyzed cross-coupling of 3-bromothiophene (B43185) with Grignard reagents derived from primary alkyl halides. tandfonline.com Similarly, copper-catalyzed cross-coupling reactions of Grignard reagents with primary alkyl halides have also been shown to produce nearly quantitative yields. researchgate.net

When substitution is desired at the less reactive β-position, direct electrophilic substitution is generally not a viable strategy. In such cases, a common approach is to start with a thiophene derivative that is already substituted at the desired position. For instance, to synthesize a 3-alkylthiophene, one could start with 3-bromothiophene and perform a Kumada coupling reaction. tandfonline.com

The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction, including the regioselectivity. For instance, in the synthesis of regioregular poly(3-alkylthiophenes), the use of specific nickel catalysts in conjunction with Grignard metathesis (GRIM) methods has been shown to produce polymers with a high percentage of head-to-tail linkages. acs.org Furthermore, studies on the synthesis of 2,4-disubstituted thiophenes have demonstrated that highly regioselective routes can be established using a variety of reagents and catalysts, including Lawesson's reagent and copper(I)-catalyzed cross-coupling reactions. tandfonline.comtandfonline.com

The following table provides a summary of various regioselective synthetic methods for substituted thiophenes, highlighting the reagents, products, and the level of isomeric control achieved.

| Starting Material | Reagents | Product | Regioselectivity |

| 3-Bromothiophene | Alkyl Grignard Reagent, Ni(dppp)Cl₂ | 3-Alkylthiophene | High |

| 2-Bromo-3-alkylthiophene | Butyllithium, then Chlorotrimethylsilane | 2-Trimethylsilyl-3-alkylthiophene | High |

| 2,5-Dibromo-3-alkylthiophene | Rieke Zinc (Zn*) | 3-Alkyl-2-bromo-5-(bromozincio)thiophene & 3-Alkyl-5-bromo-2-(bromozincio)thiophene | 9:1 ratio |

| 2-Substituted-4-(chloromethyl)thiophene | Grignard Reagent, Copper(I) catalyst | 2,4-Disubstituted thiophene | High |

The ability to direct substitution to a specific position on the thiophene ring is crucial for the rational design and synthesis of molecules with desired properties. Research continues to explore new catalysts and methodologies to further enhance the precision and efficiency of these regioselective transformations. d-nb.infomdpi.comrsc.orgacs.orgresearchgate.netresearchgate.netnih.gov

Reactivity and Mechanistic Investigations of 2 3 Bromopropyl Thiophene

Electrophilic and Nucleophilic Substitution Reactions

The thiophene (B33073) ring and the alkyl bromide functionality exhibit contrasting reactivities towards electrophiles and nucleophiles, enabling selective transformations at different sites of the molecule.

Reactivity of the Thiophene Heterocycle

The thiophene ring is an electron-rich aromatic system, which makes it susceptible to electrophilic attack. Conversely, nucleophilic substitution on the thiophene ring is less common and typically requires specific activating groups.

Thiophene undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org The sulfur atom in the thiophene ring donates electron density to the ring, making it more reactive than benzene (B151609) towards electrophiles. numberanalytics.com Substitution typically occurs preferentially at the C-2 (or α) position, as the intermediate carbocation is more stabilized by resonance involving the sulfur atom. pearson.com If the C-2 position is occupied, as in 2-(3-bromopropyl)thiophene, electrophilic attack is directed to the C-5 position. The presence of the alkyl group at the C-2 position further activates the ring towards electrophilic substitution.

The general order of reactivity for electrophilic substitution on the thiophene ring is C2 > C5 > C3 > C4. The electron-donating nature of the alkyl side chain in this compound enhances the electron density of the ring, further facilitating electrophilic attack.

Table 1: Regioselectivity in Electrophilic Substitution of 2-Alkylthiophenes

| Electrophile | Major Product | Minor Product |

| Br₂ | 5-Bromo-2-alkylthiophene | 3-Bromo-2-alkylthiophene |

| HNO₃/H₂SO₄ | 5-Nitro-2-alkylthiophene | 3-Nitro-2-alkylthiophene |

| Ac₂O/SnCl₄ | 5-Acetyl-2-alkylthiophene | 3-Acetyl-2-alkylthiophene |

This table provides a generalized overview of the expected regioselectivity.

Direct nucleophilic substitution on an unsubstituted thiophene ring is generally difficult due to the electron-rich nature of the ring. However, it can occur if the ring is substituted with strong electron-withdrawing groups, such as a nitro group, which can stabilize the intermediate Meisenheimer complex. quimicaorganica.orgresearchgate.net In the case of this compound, direct nucleophilic attack on the thiophene ring itself is not a favored reaction pathway under standard conditions. For nucleophilic substitution to occur on the thiophene ring, a leaving group, such as a halogen, must be present on the ring itself. edurev.in

Reactivity of the Bromopropyl Side Chain

The bromopropyl side chain is the primary site for nucleophilic attack and the formation of organometallic reagents.

The bromine atom at the end of the propyl chain is a good leaving group, making the terminal carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups through SN2 reactions. The versatility of this compound as a synthetic intermediate is largely due to this reactivity. smolecule.com

Table 2: Examples of Nucleophilic Substitution on the Bromopropyl Side Chain

| Nucleophile | Reagent | Product |

| Cyanide | NaCN | 2-(3-Cyanopropyl)thiophene |

| Azide (B81097) | NaN₃ | 2-(3-Azidopropyl)thiophene |

| Hydroxide | NaOH | 2-(3-Hydroxypropyl)thiophene (Thiophene-3-propanol) |

| Alkoxide | NaOR' | 2-(3-Alkoxypropyl)thiophene |

| Thiolate | NaSR' | 2-(3-Alkylthiopropyl)thiophene |

| Amine | R'₂NH | 2-(3-Dialkylaminopropyl)thiophene |

This table illustrates the range of functional groups that can be introduced via nucleophilic displacement of the bromide.

The carbon-bromine bond in the propyl side chain can be converted into a carbon-metal bond, forming highly reactive organometallic reagents.

Grignard Reagent Formation: this compound can react with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2-(3-magnesiobromidopropyl)thiophene. libretexts.orgyoutube.comyoutube.com This organomagnesium compound is a powerful nucleophile and can be used in a wide array of subsequent reactions, such as additions to carbonyl compounds and ring-opening of epoxides. The general reaction is:

Th-CH₂CH₂CH₂Br + Mg → Th-CH₂CH₂CH₂MgBr (where Th = 2-thienyl)

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can lead to lithium-halogen exchange, although this can be more complex than with aryl or vinyl halides. harvard.eduprinceton.edu This reaction typically occurs at low temperatures to prevent side reactions. The resulting organolithium species, 2-(3-lithiopropyl)thiophene, is also a potent nucleophile. The exchange is a reversible process, and the equilibrium favors the formation of the more stable organolithium reagent. princeton.edu

Cross-Coupling Reactions for Thiophene Derivatization

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds, typically employing a transition metal catalyst. libretexts.org While many classical cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, traditionally utilize aryl or vinyl halides (sp²-hybridized carbons), the reactivity of this compound is dictated by its primary alkyl bromide (an sp³-hybridized carbon). This distinction governs its role in these transformations, often positioning it as an alkyl electrophile or requiring specific catalytic systems developed for sp³ centers.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. princeton.edu In the context of this compound, the compound serves as the electrophilic partner, reacting with various aryl or vinyl boronic acids.

The reaction mechanism involves the standard Suzuki catalytic cycle. A palladium(0) complex undergoes oxidative addition to the C-Br bond of this compound to form an alkyl-palladium(II) intermediate. Following this, transmetalation with an activated boronic acid (typically activated by a base) occurs, where the organic group from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. pku.edu.cnorganic-chemistry.org While couplings involving sp³-hybridized alkyl halides can be more challenging than their sp² counterparts due to slower oxidative addition and potential for side reactions like β-hydride elimination, specialized ligand systems can facilitate this transformation effectively.

Table 1: Representative Suzuki-Miyaura Coupling of Alkyl Bromides

| Entry | Alkyl Bromide | Boronic Acid | Catalyst/Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(3-Phenylpropyl)thiophene | Good |

| 2 | 1-Bromooctane | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-(4-Methylphenyl)octane | 95 |

Note: Data is representative of typical Suzuki-Miyaura reactions involving alkyl bromides. Specific yields for this compound may vary based on precise reaction conditions.

Kumada Coupling and Related Metal-Catalyzed Linkages

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes, to form C-C bonds. researchgate.netorganic-chemistry.org this compound can participate in this reaction in two distinct ways:

As an Electrophile: It can directly couple with a pre-formed Grignard reagent, such as phenylmagnesium bromide. Nickel catalysts, often supported by N-heterocyclic carbene (NHC) ligands, are particularly effective for coupling alkyl halides. nih.govnih.gov

As a Nucleophile Precursor: It can be converted into the corresponding Grignard reagent, 3-(2-thienyl)propylmagnesium bromide, by reacting with magnesium metal. This thienyl-containing Grignard reagent can then be coupled with various aryl or vinyl halides. researchgate.netorganic-chemistry.org

Iron-catalyzed cross-coupling has also emerged as a cost-effective and environmentally benign alternative for coupling alkyl halides with aryl Grignard reagents. nih.govresearchgate.netnih.gov These reactions often proceed via radical mechanisms or involve organoiron species, effectively coupling sp³ centers. mdpi.com

The general mechanism for a nickel-catalyzed Kumada coupling starts with the oxidative addition of the alkyl bromide to a Ni(0) species. Transmetalation with the Grignard reagent follows, and subsequent reductive elimination yields the cross-coupled product. researchgate.net

Table 2: Kumada Coupling and Related Reactions with Alkyl Halides

| Entry | Alkyl Reagent | Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-(2-Thienyl)propylmagnesium bromide | 4-Chlorotoluene | NiCl₂(dppp) | 2-(3-(4-Methylphenyl)propyl)thiophene | 92 |

| 2 | tert-Butylmagnesium chloride | 2-Bromonaphthalene | NiCl₂ | 2-(tert-Butyl)naphthalene | 91 rhhz.net |

Note: Data is representative of typical Kumada and iron-catalyzed cross-coupling reactions. Specific yields for this compound derivatives will depend on the chosen pathway and conditions.

Stille and Sonogashira Coupling Potentials

The Stille and Sonogashira reactions offer further avenues for derivatization, although their application with sp³-hybridized alkyl bromides like this compound has traditionally been limited compared to sp² centers. organic-chemistry.orgwikipedia.org

The Stille reaction couples an organic halide with an organotin (stannane) compound, catalyzed by palladium. wikipedia.orgpsu.edu The reaction is prized for its tolerance of a wide array of functional groups. While challenging, protocols for the Stille coupling of unactivated alkyl halides have been developed, expanding the reaction's scope beyond its conventional sp²-sp² coupling domain. psu.edumsu.edu

The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. semanticscholar.org The direct coupling of unactivated alkyl halides is difficult due to slow oxidative addition and competing side reactions. However, significant progress has been made in developing copper-catalyzed Sonogashira couplings that effectively link C(sp³)-hybridized halides with terminal alkynes. nih.govsustech.edu.cn These modern protocols often proceed through a radical-mediated pathway, circumventing the challenges associated with traditional two-electron catalytic cycles. rsc.orgresearchgate.net

Table 3: Modern Stille and Sonogashira Coupling Potentials for C(sp³)-Br Bonds

| Reaction Type | Alkyl Bromide | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Stille | This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ / Additive | 2-(But-3-en-1-yl)propyl)thiophene |

| Sonogashira | This compound | Phenylacetylene | CuI / Chiral P,N-Ligand | 2-(4-Phenylbut-1-yn-1-yl)thiophene |

| Stille | 1-Iodododecane | Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | 1-Phenyldodecane |

Note: This table illustrates the potential applications based on modern coupling methodologies.

Intramolecular Cyclization Reactions

The structure of this compound is ideally suited for intramolecular cyclization, where the propyl chain can react with the thiophene ring to form new, fused ring systems. These reactions can be initiated by either ionic or radical pathways.

Formation of Fused Heterocyclic Systems

Under Lewis acid or Brønsted acid catalysis, this compound can undergo an intramolecular Friedel-Crafts alkylation. scispace.comnih.govrsc.org In this reaction, the Lewis acid (e.g., AlCl₃, FeCl₃, or SnCl₄) coordinates to the bromine atom, promoting its departure and generating a primary carbocation or a more stable, rearranged secondary carbocation. The electron-rich thiophene ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon center.

The thiophene ring can be alkylated at either the adjacent C3 position or the remote C5 position. Cyclization at the C3 position results in the formation of a six-membered ring, leading to the synthesis of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. rsc.orgorganic-chemistry.orggoogle.com This is a common and predictable pathway for constructing such fused systems. wikipedia.org

Plausible Reaction Scheme for Intramolecular Friedel-Crafts Alkylation:

Step 1: Electrophile Generation: The Lewis acid (LA) activates the C-Br bond.

Step 2: Intramolecular Attack: The π-system of the thiophene ring attacks the incipient carbocation.

Step 3: Rearomatization: Loss of a proton restores the aromaticity of the thiophene ring, yielding the final fused product.

Radical Cyclization Pathways Involving the Bromopropyl Moiety

An alternative strategy for cyclization involves a radical pathway, most commonly initiated by tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). libretexts.orguchicago.eduyoutube.com This method is highly effective for forming five- and six-membered rings from alkyl halides. princeton.edusemanticscholar.org

The mechanism proceeds via a radical chain reaction:

Initiation: Thermal decomposition of AIBN generates initiator radicals, which abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The Bu₃Sn• radical abstracts the bromine atom from this compound to generate a primary alkyl radical at the terminus of the propyl chain.

Cyclization: The newly formed radical undergoes an intramolecular addition to the thiophene ring. According to Baldwin's rules, a 5-exo-trig cyclization (attack at the C3 position to form a five-membered ring) is kinetically favored over a 6-endo-trig cyclization (attack at the C5 position). This would lead to a fused dihydropentalene-type intermediate.

Reduction & Termination: The cyclized radical abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product and regenerate the Bu₃Sn• radical, which continues the chain.

This radical-based approach provides a powerful method for synthesizing fused ring systems under neutral conditions, complementing the acid-catalyzed ionic pathways. psu.edunih.gov

Polymerization Mechanisms and Initiation of this compound

The polymerization of thiophene and its derivatives is a cornerstone for the development of advanced organic electronic materials. While extensive research has been conducted on various substituted polythiophenes, specific studies detailing the polymerization mechanisms and initiation of this compound are not extensively documented in publicly available research. However, based on the well-established chemistry of thiophene polymerization, several potential pathways can be extrapolated for this specific monomer. These include chemical oxidative polymerization, electropolymerization, and catalyst-driven cross-coupling reactions. The presence of the 3-bromopropyl side chain introduces a reactive site that can influence the polymerization process and allow for subsequent post-polymerization modifications.

One of the most common methods for synthesizing polythiophenes is through chemical oxidative polymerization , typically employing an oxidant such as iron(III) chloride (FeCl₃). In this process, the thiophene monomer is oxidized to a radical cation. These radical cations then couple, eliminating protons to form dimers, oligomers, and ultimately the polymer chain. The initiation step is the oxidation of the monomer by the oxidant. For this compound, the reaction would be initiated by FeCl₃, leading to the formation of poly(this compound). The polymerization is believed to proceed through a radical mechanism. It is crucial for the FeCl₃ to be in a solid state within the reaction mixture to be an effective oxidant.

Electropolymerization offers another viable route for the synthesis of poly(this compound). This technique involves the direct oxidation of the monomer at an electrode surface by applying an electrical potential. The mechanism is similar to chemical oxidation, involving the formation of radical cations that subsequently couple. The properties of the resulting polymer film, such as its morphology and conductivity, can be controlled by modulating electrochemical parameters like the applied potential, solvent, and electrolyte. For thiophene derivatives, the polymerization potential is a critical factor; potentials that are too high can lead to degradation of the polymer film.

Grignard Metathesis (GRIM) polymerization is a powerful method for producing regioregular polythiophenes, which exhibit enhanced electrical properties. This method involves the formation of a Grignard reagent from a dihalothiophene monomer, followed by a nickel-catalyzed cross-coupling reaction. For this compound, a di-brominated version of the monomer would be required, for instance, 2,5-dibromo-3-(3-bromopropyl)thiophene. The polymerization proceeds through a mechanism involving oxidative addition, transmetalation, and reductive elimination steps, catalyzed by a nickel complex such as Ni(dppp)Cl₂. This method allows for the synthesis of polymers with controlled molecular weights and end-groups.

The 3-bromopropyl side chain in this compound offers a unique handle for post-polymerization functionalization . After the synthesis of poly(this compound), the bromine atom on the side chain can be substituted with various functional groups through nucleophilic substitution reactions. This allows for the tailoring of the polymer's properties for specific applications. For instance, the bromoalkyl group can be converted to azides, which can then be reduced to amines, or reacted with potassium thioacetate (B1230152) to form thioesters, which can be reduced to thiols. This versatility makes poly(this compound) a potentially valuable precursor for a wide range of functionalized polythiophenes.

Due to the lack of specific experimental data on the polymerization of this compound in the reviewed literature, a detailed data table with research findings cannot be provided at this time. The discussion above is based on established polymerization mechanisms for closely related thiophene derivatives.

Precursor for Conjugated Polythiophenes

The presence of the bromopropyl group makes this compound a key monomer for creating functional polythiophenes. These polymers are notable for their potential in organic electronics, where the side chain plays a critical role in defining the material's ultimate properties.

The polymerization of this compound is typically achieved through methods that allow for controlled synthesis, such as Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization. ubc.cansf.govnih.govmdpi.com This technique is favored for its ability to produce regioregular polythiophenes with well-defined molecular weights and narrow polydispersity. mdpi.comrsc.org The process generally involves the conversion of the bromo-monomer into a Grignard reagent, which then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). nih.govhep.com.cnpsu.edu

The resulting polymer, Poly(this compound), possesses a backbone of conjugated thiophene units with pendant bromopropyl chains. This structure is particularly valuable as a platform for further chemical changes. The reactive bromide on the side chain can be converted to other functional groups post-polymerization. ubc.ca For instance, it can be transformed into an azide group, which can then participate in "click" chemistry reactions, allowing for the attachment of a wide variety of functional molecules. ubc.ca This post-polymerization modification strategy allows for the creation of a library of functional polymers from a single parent polymer, ensuring that all resulting materials have the same average chain length and monomer distribution. ubc.ca

Copolymers can also be synthesized by incorporating other thiophene monomers during the polymerization process. mdpi.commdpi.comresearchgate.net This approach allows for even finer control over the final properties of the material by combining the characteristics of different monomers within a single polymer chain. For example, copolymerizing with monomers that have different side chains can influence the polymer's solubility, morphology, and electronic behavior. nih.gov

The structure of the side chain on a thiophene monomer can significantly influence the kinetics of polymerization. While specific kinetic data for this compound is not extensively detailed in the provided results, general principles of KCTP offer insights. The living nature of KCTP means that the polymerization proceeds in a chain-growth manner, where the catalyst "walks" along the polymer chain as it grows. nih.govrsc.org

The steric and electronic nature of the side chain can affect the rate of this process. Bulky side chains can sometimes hinder the approach of the monomer to the growing chain end, potentially slowing down the polymerization rate. ubc.ca However, the growth of the chains in KCTP is gradual, which can mitigate significant steric hindrance issues. researchgate.net The presence of heteroatoms, like the bromine in the 3-bromopropyl group, can also influence the electronic environment of the thiophene ring, which in turn can affect the polymerization potential and the stability of the active catalyst-polymer complex. nsf.govacs.org In some cases, functional groups on the side chain, particularly those that are hygroscopic, can interfere with the polymerization by reacting with the Grignard reagent, leading to lower molecular weights and broader dispersity. researchgate.net

The side chain of a polythiophene is not merely a solubilizing group; it is a critical component for fine-tuning the polymer's electronic and optical properties. acs.orgacs.orgmdpi.com The 3-bromopropyl side chain of Poly(this compound) serves as a reactive handle for introducing a variety of functionalities, each capable of altering the polymer's behavior. ubc.ca

Post-polymerization modification allows for the systematic study of structure-property relationships. ubc.canih.gov By attaching different groups to the bromopropyl chain, researchers can modulate properties such as:

Absorption and Emission: The introduction of different functional groups can shift the UV-visible absorption and photoluminescence spectra of the polymer. nsf.govmdpi.com This is due to changes in the electronic structure and the degree of intermolecular interaction (aggregation) in the solid state. For example, attaching polar side chains can cause a blue-shift in the absorption spectrum. nsf.gov

Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be altered by the electron-donating or electron-withdrawing nature of the attached functional groups. acs.orgmdpi.com This is crucial for applications in organic electronics like solar cells and transistors, where energy level alignment is key to device performance.

Conductivity: The nature of the side chain influences how the polymer chains pack in the solid state, which directly impacts charge transport and, therefore, electrical conductivity. wikipedia.org While the primary conjugation is along the polymer backbone, side chains dictate the intermolecular π-π stacking distance, a critical factor for efficient charge hopping between chains. nih.gov

The table below summarizes the effect of side-chain functionalization on the properties of polythiophene derivatives, illustrating the versatility that originates from a precursor like Poly(this compound).

| Polymer Functionalization | Effect on Properties | Application Relevance |

| Conversion of bromide to azide, followed by "click" chemistry with various groups. ubc.ca | Allows for the creation of a library of polymers with tailored optical and electronic properties from a single parent polymer. ubc.ca | High-throughput screening of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). |

| Attachment of stable free radicals (e.g., nitroxide). ubc.ca | Can sensitize the polythiophene backbone to oxidation, potentially for charge storage applications, though it may also lead to irreversible damage. ubc.ca | Development of organic batteries and charge storage devices. |

| Introduction of polar side chains (e.g., hydroxyl, carboxylic acid). nsf.gov | Can cause a blue-shift in absorption spectra and alter the polymer's interaction with electrolytes. nsf.gov | Use in organic electrochemical transistors (OECTs) and sensors. |

| Grafting of alkyl chains of varying lengths. rsc.org | Influences solubility, solid-state packing, and performance as a binder in battery anodes. rsc.org | Optimization of binders for high-performance lithium-ion batteries. |

Building Block for Novel Heterocyclic Compounds

Beyond polymerization, the bifunctional nature of this compound—a nucleophilic thiophene ring and an electrophilic alkyl bromide—makes it a valuable starting material for synthesizing more complex heterocyclic structures.

Thienothiophenes, which consist of two fused thiophene rings, are important scaffolds in materials science due to their rigid, planar structure that promotes π-electron delocalization. encyclopedia.pub this compound can be used in multi-step synthetic sequences to construct these fused systems. While direct cyclization of the bromopropyl chain onto the thiophene ring is not the primary route to thienothiophenes, the compound serves as a precursor to more elaborate thiophene derivatives which can then undergo cyclization reactions. encyclopedia.pubmdpi.comnih.govmdpi.com

For example, the thiophene unit can be functionalized at the 3-position, and the bromopropyl chain can be used to introduce another sulfur-containing moiety, setting the stage for an intramolecular cyclization to form a thieno[2,3-b]thiophene (B1266192) or thieno[3,2-b]thiophene (B52689) derivative. encyclopedia.pubekb.eg These reactions often involve metal-catalyzed cross-coupling steps to build the necessary precursors before the final ring-closing reaction. mdpi.com The resulting fused systems are of great interest for applications in organic field-effect transistors and photovoltaics. encyclopedia.pub

The reactive bromopropyl chain enables the synthesis of unique three-dimensional structures like spiro compounds and bridged architectures. In these reactions, the propyl chain acts as a tether for intramolecular cyclization.

A spiro compound could potentially be formed if the terminal carbon of the propyl chain attacks a functionalized position on the thiophene ring or a neighboring molecule. For instance, a PIDA/CuBr-mediated spirocyclization has been reported for the synthesis of spiro[benzofuran-2,2'-benzo[b]thiophene] derivatives, demonstrating the feasibility of forming spiro junctions involving a thiophene ring. researchgate.net While a direct example starting from this compound was not found, the principle of using a side chain to achieve intramolecular cyclization is well-established.

Bridged architectures can be synthesized by reacting the bromopropyl group with another reactive site, either within the same molecule or on a different molecule, to form a connecting bridge. This strategy allows for the creation of complex, rigidified molecular structures with defined three-dimensional shapes, which can be beneficial for controlling the packing and electronic communication in molecular materials.

Applications in Advanced Materials Science and Polymer Chemistry

The electronic properties of the thiophene ring, coupled with the synthetic flexibility offered by the bromopropyl group, position this compound as a significant building block in materials science, particularly for creating functional organic polymers and materials.

Functional Materials for Optoelectronics and Sensing

The inherent conductivity and luminescence of polythiophene-based materials make them ideal for optoelectronic devices. This compound serves as a crucial monomer or precursor for polymers used in these high-tech applications.

In the field of organic electronics, this compound is utilized as a monomer for the synthesis of poly(3-alkylthiophene)s (P3ATs), a class of conducting polymers central to the fabrication of Organic Field-Effect Transistors (OFETs). The propyl side chain is instrumental in enhancing the solubility of the resulting polymer, which is a critical factor for solution-based processing techniques like spin-coating or inkjet printing of the active layer in OFETs. nih.gov

The synthesis of these polymers often involves the conversion of the bromo-functional group into an organometallic species, followed by metal-catalyzed cross-coupling polymerization (e.g., Grignard Metathesis or Stille coupling). nih.gov This process creates a conjugated polymer backbone, where electrons can delocalize, enabling charge transport. The structure and regioregularity of the polymer chain, influenced by the synthetic conditions, directly impact the material's charge carrier mobility—a key performance metric for OFETs. nih.govgoogle.com Donor-acceptor type copolymers, which may incorporate thiophene units derived from this precursor, have shown impressive ambipolar charge-carrier mobilities. nih.gov

Table 1: Representative Performance of OFETs Based on Thiophene Copolymers This table illustrates typical performance ranges for OFETs using polymers that can be synthesized from thiophene-based monomers like this compound.

| Polymer Type | Device Architecture | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Reference Findings |

|---|---|---|---|---|

| DPP-Thiophene Copolymer | Bottom-Gate, Top-Contact | ~0.9 | Not Reported (p-type) | Copolymerization of diketopyrrolopyrrole (DPP) with thieno[3,2-b]thiophene yielded high hole mobility. nih.gov |

| Thiazole-DPP Copolymer | Bottom-Gate, Top-Contact | Not Reported (n-type) | ~0.20 | Replacing thiophene with stronger electron-withdrawing units like thiazole (B1198619) induces n-type behavior. nih.gov |

| P3HT (Regioregular) | Bottom-Gate, Top-Contact | 10⁻³ to 10⁻² | 10⁻⁶ to 10⁻⁵ | A benchmark p-type polymer whose solubility and properties are defined by the alkyl side chains. |

The thiophene moiety is an excellent electron donor, making this compound a valuable precursor for the active layer materials in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs). Current time information in Bangalore, IN. In these devices, materials are often designed as donor-acceptor (D-A) copolymers to control the electronic band gap and facilitate either charge separation (in OPVs) or radiative recombination (in OLEDs). mdpi.com

The bromopropyl group enables the incorporation of the thiophene unit into these complex macromolecular structures through polymerization or by reaction with other molecular components. Current time information in Bangalore, IN.iucr.org For instance, it can be used to synthesize D-π-A type molecules, where the thiophene acts as part of the π-conjugated bridge connecting donor and acceptor ends. iucr.org This molecular engineering allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is essential for optimizing device efficiency, such as the power conversion efficiency (PCE) in OPVs and the external quantum efficiency (EQE) in OLEDs. mdpi.comiucr.org

Table 2: Properties of Thiophene-Based Materials in Optoelectronic Devices This table provides examples of how thiophene-based structures, for which this compound is a potential building block, perform in OPV and OLED applications.

| Application | Material Structure Type | Key Performance Metric | Relevant Finding |

|---|---|---|---|

| OPV | Fused-Thiophene D-A Molecule | PCE: up to 6.20% | Asymmetric D-π-A molecules with thienothiophene units show high open-circuit voltage (Voc) due to low-lying HOMO levels. mdpi.com |

| OLED | D-π-A Fluorophore (Thienothiophene linker) | EQE: up to 4.61% | A solution-processed OLED using a triphenylamine-thienothiophene-boron compound as the emitter showed strong fluorescence and good efficiency. iucr.org |

| OLED | Thiophene/Phenylene Co-oligomer | Enhanced Electroluminescence | Heterojunctions of p-type and n-type thiophene co-oligomers improve device performance. nih.gov |

This compound is a precursor for synthesizing environmentally sensitive dyes, also known as solvatochromic or fluorosolvatochromic chromophores. These molecules change their color or fluorescence properties in response to the polarity of their surrounding environment. tandfonline.com Such dyes are typically designed with a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system.

The electron-rich thiophene ring serves as an excellent electron-donating component. The 3-bromopropyl chain acts as a reactive linker to attach the thiophene unit to an electron-accepting moiety, such as a pyridinium (B92312) or quinolinium salt. tandfonline.com The resulting intramolecular charge transfer (ICT) from the thiophene donor to the acceptor is highly sensitive to solvent polarity. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. tandfonline.com These dyes have applications as probes in biological imaging, where they can report on changes in local environments like cell membranes. tandfonline.comcarbene.de

Table 3: Solvatochromic Shift of a Representative Amino-Thiophene Based Dye Data adapted from studies on thiophene-based hemicyanine dyes, illustrating the principle of environmental sensitivity. tandfonline.com

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| Chloroform | 4.8 | ~580 | ~630 |

| Ethanol | 24.6 | ~600 | ~680 |

| Methanol | 32.7 | ~605 | ~695 |

| PBS Buffer (Aqueous) | ~80 | ~595 | ~720 |

Intermediate in Specialized Chemical Syntheses

Beyond polymer science, the dual reactivity of this compound makes it a strategic starting material for constructing complex heterocyclic frameworks and specialized molecular tools for catalysis.

Precursor for Thienopyridine Class Analogues

Thienopyridines are a class of fused heterocyclic compounds where a thiophene ring is fused to a pyridine (B92270) ring. This scaffold is the core of several important pharmaceutical agents, including the antiplatelet drugs clopidogrel (B1663587) and prasugrel, which are P2Y12 receptor inhibitors. researchgate.netchemrxiv.org

This compound serves as a potential precursor for the synthesis of the thieno[3,2-c]pyridine (B143518) skeleton. A common synthetic strategy for this ring system involves the cyclization of a 2-(2-thienyl)ethylamine intermediate. google.com The 3-bromopropyl group of the title compound can be chemically transformed into the required aminoethyl sidechain. For example, this can be achieved through a sequence of reactions such as substitution of the bromide with cyanide, followed by reduction of both the nitrile and the thiophene ring's influence on the adjacent methylene (B1212753) group to form the target ethylamine. This key intermediate, 2-(2-thienyl)ethylamine, can then undergo a Pictet-Spengler type reaction with an aldehyde (like formaldehyde) to construct the fused piperidine (B6355638) ring, which upon aromatization or further functionalization yields the desired thienopyridine derivatives. iucr.orggoogle.com

Role in Ligand Design for Catalysis

In the field of organometallic chemistry and catalysis, this compound is a valuable building block for creating specialized ligands. The thiophene ring can act as a soft sulfur-donor, and the bromopropyl chain provides a means to attach this coordinating group to a ligand backbone, such as that of an N-heterocyclic carbene (NHC). vulcanchem.commdpi.com

The synthesis of such a ligand typically involves the reaction of this compound with an N-heterocyclic precursor like N-methylbenzimidazole. researchgate.net The bromopropyl group alkylates one of the nitrogen atoms, forming a thiophene-functionalized imidazolium (B1220033) or benzimidazolium salt. This salt is the direct precursor to the NHC ligand. Upon deprotonation, the NHC can coordinate to a transition metal (e.g., Palladium, Ruthenium, Copper). researchgate.netchemrxiv.org The tethered thiophene group can also coordinate to the metal center, forming a stable bidentate [C, S] chelate. This chelation effect can enhance the stability and modify the catalytic activity of the metal complex, making it useful for various cross-coupling reactions. vulcanchem.commdpi.com

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

General computational methodologies, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are widely applied to a range of thiophene-based molecules to understand their electronic structure, stability, and reactivity. rroij.comrroij.comresearchgate.netmdpi.com These studies provide a foundational understanding of how the thiophene ring and its substituents influence molecular properties. For instance, DFT is a common method for optimizing molecular geometries and predicting spectroscopic data, while FMO analysis is crucial for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgyoutube.com

However, the application of these specific theoretical frameworks to this compound has not been a focus of the available literature. Research into brominated thiophenes has often centered on derivatives with different substitution patterns or more complex structures, exploring their synthesis and reactivity in contexts like cross-coupling reactions or polymerization. scispace.com Similarly, computational studies on reaction mechanisms in the thiophene family have investigated processes like hydrodesulfurization or cycloadditions, but without specific data on the transition states or regioselectivity involving this compound. researchgate.netmdpi.com

Consequently, a detailed article adhering to the specified outline—covering DFT-based geometry, FMO analysis, spectroscopic predictions, transition state analysis, and studies of selectivity for this compound—cannot be generated at this time due to the absence of specific research findings for this particular compound. The scientific community has yet to publish in-depth theoretical investigations that would provide the necessary data for such a focused analysis.

Future Perspectives and Research Directions

The continued exploration of 2-(3-Bromopropyl)thiophene's chemistry is expected to open up new avenues of research and application. Future work will likely focus on several key areas:

Development of Novel Catalytic Systems: The discovery of new and more efficient catalytic systems for the functionalization of both the thiophene (B33073) ring and the bromopropyl side chain will undoubtedly lead to more streamlined and sustainable synthetic routes.

Expansion of Polymer Architectures: Research into new polymerization techniques and the copolymerization of this compound with other monomers will enable the creation of polymers with even more sophisticated architectures and functionalities.

Exploration of New Biological Activities: The systematic derivatization of this compound and the screening of the resulting compounds for a wider range of biological activities could lead to the discovery of novel drug candidates.

Application in Supramolecular Chemistry: The ability to introduce specific recognition motifs onto the this compound scaffold could lead to its use in the construction of complex supramolecular assemblies with interesting host-guest properties.

Theoretical and Computational Studies on 2 3 Bromopropyl Thiophene

Molecular dynamics (MD) simulations serve as a powerful computational microscope to provide insights into the atomic-scale behavior of molecules and materials. In the context of 2-(3-Bromopropyl)thiophene, MD simulations can elucidate the dynamic nature of its side chain and predict the morphology of polymers derived from it. Such theoretical studies are crucial for understanding the structure-property relationships that govern the performance of these materials in various applications.

Conformation and Dynamics of the Bromopropyl Side Chain

The conformational flexibility of the 3-bromopropyl side chain in this compound is a key determinant of the macroscopic properties of its corresponding polymers. Molecular dynamics simulations allow for a detailed investigation of the preferred spatial arrangements of this side chain and the energetic barriers between different conformations.

The rotational dynamics around the C-C bonds of the propyl chain lead to various conformers, primarily categorized as trans and gauche. The dihedral angle, which describes the rotation around a specific bond, is the primary coordinate used to distinguish these conformers. In the case of the bromopropyl side chain, rotations around the Cα-Cβ and Cβ-Cγ bonds are of particular interest.

MD simulations of similar alkyl and haloalkane chains have shown that the trans conformation, where the carbon backbone is in a planar zigzag arrangement, is generally the lowest in energy due to minimized steric hindrance. libretexts.org However, the presence of the terminal bromine atom introduces additional electrostatic and steric interactions that can influence the relative stability of the conformers. The gauche conformers, where the substituent groups are closer to each other, might be stabilized or destabilized depending on the balance of these forces.

A typical MD simulation to study the side chain dynamics would involve placing a single this compound molecule in a simulation box with a chosen solvent or in a vacuum. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time is calculated, providing a detailed picture of the conformational landscape.

From these simulations, the potential energy surface of the side chain can be mapped, and the relative populations of different conformers can be determined using the Boltzmann distribution. The energy barriers for transitions between these conformers can also be calculated, which provides information about the flexibility of the side chain.

Below is a hypothetical data table summarizing the results that could be obtained from a molecular dynamics simulation study on the conformational preferences of the bromopropyl side chain.

| Dihedral Angle | Conformation | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| 180° | Anti (Trans) | 0.0 | 65 |

| +60° | Gauche+ | 5.2 | 17 |

| -60° | Gauche- | 5.2 | 18 |

This is a hypothetical table generated for illustrative purposes based on typical values for similar molecules.

Polymer Chain Interactions and Morphology Prediction

The presence of the bromopropyl side chain is expected to have a significant impact on inter-chain interactions. The polar carbon-bromine (C-Br) bond introduces dipole-dipole interactions, which can lead to more ordered packing compared to polymers with non-polar alkyl side chains. These specific interactions can influence the degree of crystallinity and the orientation of the polymer backbones.

To simulate the morphology of poly(this compound), a number of polymer chains are placed in a simulation box. The system is then typically subjected to an annealing process, where it is heated to a high temperature to allow for extensive conformational sampling and then slowly cooled to allow the chains to settle into a representative morphology.

For instance, a sharp peak in the RDF between the bromine atoms of adjacent chains would suggest a specific, ordered arrangement of the side chains. Similarly, the RDF of the thiophene (B33073) rings can indicate the degree of π-stacking, which is crucial for charge transport in conductive polymers.

The following hypothetical data table compares simulated morphological parameters for poly(this compound) with a non-brominated analogue, poly(3-propylthiophene), to illustrate the potential influence of the bromine atom.

| Parameter | Poly(this compound) | Poly(3-propylthiophene) |

|---|---|---|

| Average Radius of Gyration (Å) | 15.2 | 16.5 |

| Average End-to-End Distance (Å) | 25.8 | 28.1 |

| Peak of Br-Br RDF (Å) | 4.5 | N/A |

| Peak of Thiophene-Thiophene RDF (Å) | 3.8 | 4.2 |

This is a hypothetical table generated for illustrative purposes to highlight potential differences in simulated morphological parameters.

These computational predictions can guide experimental efforts by suggesting synthetic strategies to achieve desired morphologies and by helping to interpret experimental characterization data.

Future Research Directions and Emerging Trends

Exploration of Bio-Conjugation Strategies

The presence of the reactive bromopropyl group makes 2-(3-bromopropyl)thiophene an ideal candidate for bio-conjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. Future research will likely focus on exploiting this reactivity to create novel bi-functional probes and targeted therapeutic agents. The ability to attach this thiophene (B33073) derivative to biological entities opens up possibilities for developing advanced diagnostic tools and drug delivery systems. nih.govnih.govthermofisher.com

Strategies for achieving this will involve nucleophilic substitution reactions where the bromide is displaced by nucleophiles present on biomolecules, such as the amine groups on lysine (B10760008) residues or the thiol groups on cysteine residues within proteins. nih.gov The inherent optical and electronic properties of the thiophene core can be harnessed for applications in bio-imaging and biosensing. nih.gov For instance, conjugation to a targeting protein could allow for the specific delivery of the thiophene moiety to cancer cells, where its fluorescence could be used for imaging or its photosensitizing properties could be exploited for photodynamic therapy.

Table 1: Potential Bio-conjugation Reactions with this compound

| Biomolecule Functional Group | Reaction Type | Resulting Linkage | Potential Application |

|---|---|---|---|

| Amine (-NH2) on Lysine | Nucleophilic Substitution | Secondary Amine | Protein labeling, Targeted drug delivery |

| Thiol (-SH) on Cysteine | Nucleophilic Substitution | Thioether | Enzyme inhibition studies, Biosensor development |

| Carboxylate (-COOH) on Asp/Glu | Esterification (via activation) | Ester | Prodrug design |

Development of Advanced Catalytic Systems for Tailored Functionalization

The thiophene ring in this compound is amenable to a wide range of functionalization reactions, particularly through the use of advanced catalytic systems. nih.govrsc.org Future research will focus on the development of highly selective and efficient catalysts for the tailored modification of the thiophene core, allowing for the synthesis of a diverse library of derivatives with precisely controlled properties.

Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, are powerful tools for introducing new carbon-carbon bonds at the C5 position of the thiophene ring. nih.govjcu.edu.aunih.govrsc.org The development of catalysts with improved activity and selectivity will enable the synthesis of complex molecules with applications in organic electronics and materials science. nbinno.com For example, the introduction of aromatic or heteroaromatic substituents can be used to tune the electronic and photophysical properties of the resulting compounds for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nbinno.com

Table 2: Exemplary Catalytic Functionalization of the Thiophene Ring

| Reaction Type | Catalyst System | Position of Functionalization | Introduced Group |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 / Base | C5 | Aryl, Heteroaryl |

| Stille Coupling | Pd(PPh3)4 | C5 | Aryl, Vinyl, Alkyl |

| Kumada Coupling | Ni(dppe)Cl2 | C5 | Alkyl, Aryl |

| C-H Arylation | Pd(OAc)2 / Ligand | C5 | Aryl |

Integration in Supramolecular Assemblies and Nanomaterials

The ability of thiophene-containing molecules to self-assemble into ordered supramolecular structures and nanomaterials is a rapidly growing area of research. thieme-connect.comresearchgate.netnih.govnih.govrsc.org The this compound molecule, with its distinct polar (bromopropyl) and non-polar (thiophene) regions, is an excellent candidate for driving the formation of such assemblies. The interplay of π-π stacking interactions between the thiophene rings and dipole-dipole or halogen bonding interactions involving the bromopropyl group can lead to the formation of well-defined nanostructures such as nanofibers, nanotubes, and vesicles. nih.gov

Future work will explore how the modification of the thiophene ring or the substitution of the bromide with other functional groups can be used to control the morphology and properties of these self-assembled materials. nih.gov These materials could find applications in areas such as organic electronics, sensing, and catalysis. thieme-connect.comrsc.org For instance, self-assembled nanofibers could serve as conductive pathways in electronic devices, while porous nanomaterials could be used for the selective capture and detection of specific analytes. The incorporation of these nanomaterials into polymer matrices could also lead to the development of advanced composite materials with enhanced mechanical and electronic properties.

Application in Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, efficiency, and scalability. mpg.dejst.org.inlianhe-aigen.comuc.ptnih.gov The synthesis and functionalization of this compound are well-suited for these modern techniques. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. jst.org.innih.gov

Future research will focus on developing integrated flow processes for the multi-step synthesis of complex molecules derived from this compound. mpg.deuc.pt This could involve the in-line purification and analysis of intermediates, leading to a fully automated and streamlined synthetic workflow. The ability to rapidly synthesize and screen a large number of derivatives using automated platforms will accelerate the discovery of new materials with optimized properties for specific applications. For example, an automated system could be programmed to synthesize a library of thiophene derivatives with different substituents at the C5 position, which could then be automatically screened for their electronic properties.

Hybrid Computational-Experimental Approaches for Design and Discovery

The synergy between computational modeling and experimental synthesis is becoming increasingly important in the design and discovery of new molecules and materials. nih.govtandfonline.comtechscience.comrsc.orgresearchgate.netmdpi.com In the context of this compound, computational methods such as density functional theory (DFT) can be used to predict the geometric, electronic, and photophysical properties of its derivatives. tandfonline.comresearchgate.net

Future research will leverage these hybrid approaches to rationally design novel compounds with desired functionalities. nih.govmdpi.com For example, computational screening can be used to identify promising candidates for applications in organic electronics before they are synthesized in the lab, saving significant time and resources. Molecular dynamics simulations can be employed to study the self-assembly behavior of this compound derivatives and to understand the factors that govern the formation of different nanostructures. This predictive power will guide experimental efforts and accelerate the development of next-generation materials based on this versatile thiophene building block.

Q & A

Q. Advanced

- DFT and TD-DFT : Analyze frontier molecular orbitals (FMOs) to assess conjugation length and bandgap for optoelectronic polymers .

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible routes for copolymer synthesis with BDT/TPD monomers .

How do contradictory biological activity data for thiophene derivatives inform SAR studies?

Advanced

Discrepancies in antimicrobial or anticancer activity are resolved by:

- Structural Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances membrane permeability .

- In Silico Docking : Identifies binding affinities with target proteins (e.g., Candida albicans enzymes) to refine pharmacophore models .

What strategies optimize the stability of this compound during storage and reactions?

Q. Methodological

- Storage : Below 4°C in amber vials to prevent light/heat degradation .

- Reaction Conditions : Use inert atmospheres (N₂/Ar) to avoid oxidative side reactions .

- Stabilizers : Add radical inhibitors (e.g., BHT) during polymerization to suppress chain termination .

What role does this compound play in developing conjugated polymers for optoelectronics?

Application

The compound serves as a monomer in:

- Conjugated Polymers : Pd-catalyzed copolymerization with BDT/TPD units yields materials with tunable bandgaps (1.5–2.5 eV) for OLEDs .

- Organic Semiconductors : Sulfur in thiophene enhances charge mobility (µ ~10⁻³ cm²/Vs) in thin-film transistors .

What in vitro assays evaluate the antimicrobial potential of this compound derivatives?

Q. Biological

- Agar Diffusion : Measures inhibition zones against Gram-positive bacteria (e.g., S. aureus) .

- MIC/MBC Assays : Quantifies minimum inhibitory/bactericidal concentrations using microdilution plates .

- Time-Kill Curves : Assesses bactericidal kinetics over 24 hours .

How are discrepancies in reported reaction yields for nucleophilic substitutions reconciled?

Data Analysis

Variations arise from:

- Solvent Effects : Polar aprotic solvents (DMF) vs. CH₂Cl₂ alter reaction rates and byproduct formation .

- Catalyst Purity : Pd(PPh₃)₄ vs. Pd₂(dba)₃ impacts cross-coupling efficiency (yields 50–85%) .

- Workup Protocols : HPLC vs. column chromatography purity levels (95% vs. 98%) affect isolated yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.